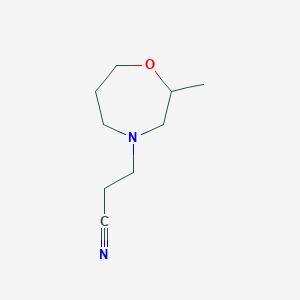
3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile
Vue d'ensemble
Description
“3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile” is a chemical compound with the molecular formula C9H16N2O . It has a molecular weight of 168.24 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile” is 1S/C9H16N2O/c1-9-8-11(5-2-4-10)6-3-7-12-9/h9H,2-3,5-8H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile serves as a versatile precursor in the synthesis of various heterocyclic compounds. Its utility in generating complex heterocycles is demonstrated through its involvement in reactions leading to indole-containing triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidine derivatives. These compounds exhibit strong antimicrobial activities, highlighting the potential of 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Development of Energetic Materials
Another intriguing application is in the domain of insensitive energetic materials. Derivatives synthesized from 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile have been explored for their potential in creating compounds that are less sensitive to physical stimuli while maintaining or enhancing the desired explosive or propellant characteristics. This research direction underscores the compound's relevance in the field of materials science, particularly in developing safer energetic materials for various applications (Yu et al., 2017).
Catalysis and Chemical Transformations
The compound's utility extends into catalysis, where derivatives of 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile have been employed as catalysts in chemical transformations. This includes reactions essential for the synthesis of various organic compounds, showcasing its role in facilitating efficient and selective chemical syntheses. Research in this area contributes to the development of new catalytic methods that can enhance reaction selectivity and efficiency, which is critical for industrial chemistry and pharmaceutical manufacturing (Zhao et al., 2013).
Novel Ionic Liquids
Furthermore, 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile has been implicated in the synthesis of new families of ionic liquids. These ionic liquids, derived from its structural analogs, exhibit unique properties such as low viscosity and high conductivity. The development of such materials is crucial for various applications, including green chemistry, electrolytes for batteries, and solvents for chemical reactions. The innovation in ionic liquids research highlights the compound's versatility in contributing to sustainable and environmentally friendly chemical processes (Belhocine et al., 2011).
Propriétés
IUPAC Name |
3-(2-methyl-1,4-oxazepan-4-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-9-8-11(5-2-4-10)6-3-7-12-9/h9H,2-3,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJQTBAZRZWQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCO1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B1529308.png)
![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529310.png)
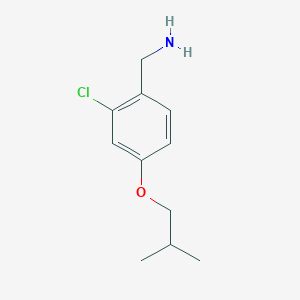
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1529315.png)


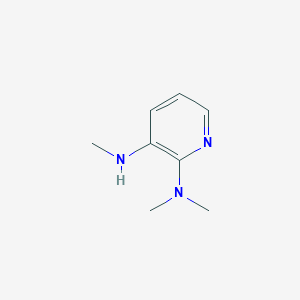
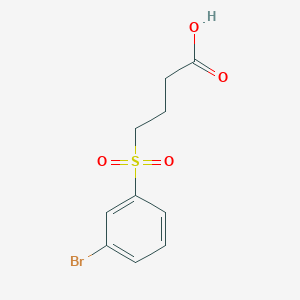

![4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1529323.png)
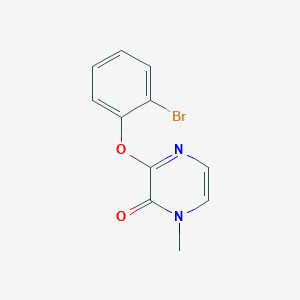
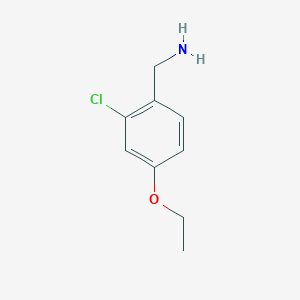
![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529329.png)